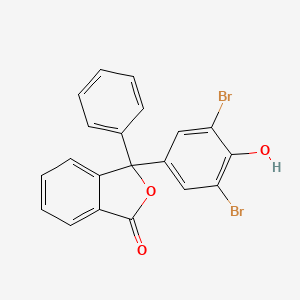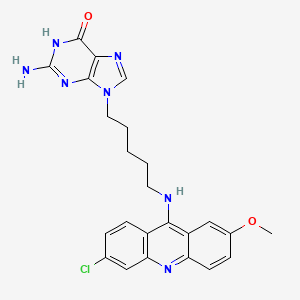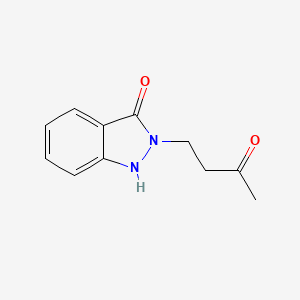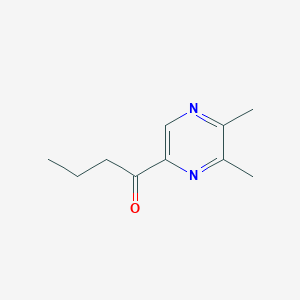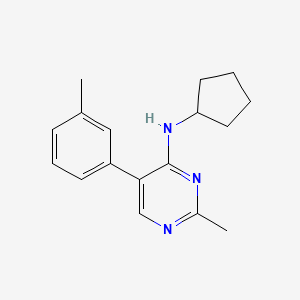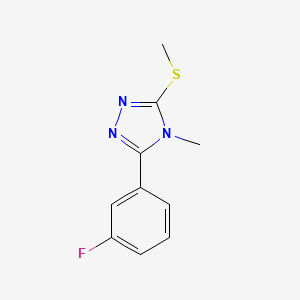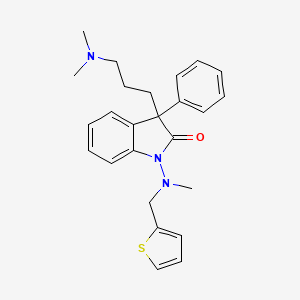![molecular formula C12H13NO B12917669 Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl- CAS No. 104422-26-6](/img/structure/B12917669.png)
Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
准备方法
The synthesis of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often require rigorous control of reaction parameters to minimize impurities and maximize output.
化学反应分析
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
作用机制
The mechanism by which 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and differentiation .
相似化合物的比较
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole ring structure but differ in their ring fusion and substitution patterns.
Pyrrole-2-carboxaldehyde: This compound has a simpler structure with a formyl group at the 2-position of the pyrrole ring.
Amokoens A-D: These are pyrrole alkaloids isolated from natural sources, exhibiting different functional groups and biological activities.
The uniqueness of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
属性
CAS 编号 |
104422-26-6 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
1,3,6-trimethylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C12H13NO/c1-8-4-6-10-9(2)12(14)13(3)11(10)7-5-8/h4-7H,1-3H3 |
InChI 键 |
BUPNEDNELGNYFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C2C(=C(C(=O)N2C)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


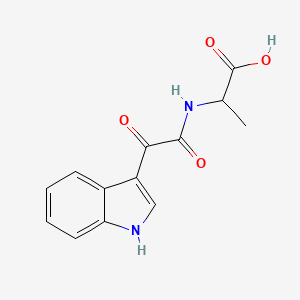
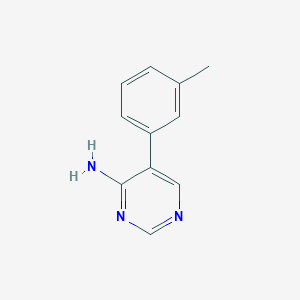
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)


